![molecular formula C14H11BrO B1273623 3'-Bromo-2-Phenylacetophenone CAS No. 40396-53-0](/img/structure/B1273623.png)
3'-Bromo-2-Phenylacetophenone
Overview
Description
Synthesis Analysis
A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .Molecular Structure Analysis
In a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules, the molecular structures of the title compound have been optimized . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .Scientific Research Applications
Organic Chemistry Education
The α-bromination reaction of carbonyl compounds, such as 3’-Bromo-2-Phenylacetophenone, is a significant topic in the field of organic chemistry . This compound has been used in experimental teaching to engage junior undergraduates . The bromination of various acetophenone derivatives was investigated, exploring the effects of reaction time, temperature, and dosage of the brominating agent .
Chemical Innovation Experiments
3’-Bromo-2-Phenylacetophenone has been used in chemical innovation experiments conducted by undergraduate students . These experiments aim to develop innovative approaches for promoting α-substitution reactions of acetophenone derivatives .
Catalyst-free α-Bromination
A catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
Organic Synthesis
α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Synthesis of Biologically Active Substances
Phenacyl bromide derivatives, which can be obtained from the bromination of aryl ketones, act as a protective group for acids and phenols during peptide synthesis . They also contribute to the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B .
Electrochemical Bromination
Various methods for bromination reactions have been reported, such as electrochemical bromination using HBr . In these reactions, 3’-Bromo-2-Phenylacetophenone can be used as a starting material .
Mechanism of Action
Safety and Hazards
Future Directions
The bromination reaction of carbonyl compounds, including “3’-Bromo-2-Phenylacetophenone”, is a significant topic in the field of organic chemistry . The application of this reaction in undergraduate organic chemistry experiments is limited due to the lack of suitable brominating reagents . Therefore, future research could focus on finding new, efficient, and safe methods for the bromination of acetophenones.
properties
IUPAC Name |
1-(3-bromophenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJKIFAZROQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373731 | |
Record name | 3'-Bromo-2-Phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-phenylethanone | |
CAS RN |
40396-53-0 | |
Record name | 3'-Bromo-2-Phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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